4-Benzyloxy-3-methoxyphenylboronic acid
CAS No.: 243990-53-6
Cat. No.: VC2032470
Molecular Formula: C14H15BO4
Molecular Weight: 258.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 243990-53-6 |
|---|---|
| Molecular Formula | C14H15BO4 |
| Molecular Weight | 258.08 g/mol |
| IUPAC Name | (3-methoxy-4-phenylmethoxyphenyl)boronic acid |
| Standard InChI | InChI=1S/C14H15BO4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 |
| Standard InChI Key | PBVVDNNISDIUSU-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(O)O |
Introduction
Chemical Properties and Structure
4-Benzyloxy-3-methoxyphenylboronic acid (CAS No. 243990-53-6) is characterized by its unique structural features that make it valuable for synthetic applications. It belongs to the class of arylboronic acids, which are widely utilized in organic synthesis due to their ability to participate in carbon-carbon bond formation reactions.
Basic Properties
The compound possesses the following fundamental properties:
Physical and Chemical Characteristics
The physical and chemical properties of 4-Benzyloxy-3-methoxyphenylboronic acid are critical for understanding its behavior in various reaction conditions and storage requirements:
The compound features a benzyloxy group at the para position and a methoxy group at the meta position relative to the boronic acid functionality. This substitution pattern influences its reactivity and selectivity in coupling reactions.
Synthesis and Preparation
The synthesis of 4-Benzyloxy-3-methoxyphenylboronic acid typically follows established procedures for preparing substituted arylboronic acids.
Synthetic Routes
The compound can be synthesized from vanillin or related compounds through a series of reactions involving protection, halogenation, and boronation steps. A general synthetic pathway may involve:
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Protection of the hydroxyl group of vanillin with benzyl bromide
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Functionalization at the desired position (typically bromination or iodination)
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Metal-halogen exchange followed by treatment with a borate ester
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Hydrolysis to yield the boronic acid
Stabilization Strategies
Due to the tendency of boronic acids to undergo dehydration and form boroxines, especially during storage, 4-Benzyloxy-3-methoxyphenylboronic acid is often prepared in its pinacol ester form to enhance stability and facilitate handling. The pinacol ester serves as a protected form of the boronic acid that can be easily converted back to the free acid when needed for reactions.
Applications in Organic Synthesis
4-Benzyloxy-3-methoxyphenylboronic acid has found numerous applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction represents one of the most widely used processes for the synthesis of biaryls and has earned significant recognition in the field of organic chemistry . 4-Benzyloxy-3-methoxyphenylboronic acid serves as an excellent coupling partner in these reactions due to its unique substitution pattern.
In a typical Suzuki-Miyaura coupling, 4-Benzyloxy-3-methoxyphenylboronic acid reacts with aryl halides in the presence of a palladium catalyst and base to form new carbon-carbon bonds. The reaction generally proceeds under mild conditions and offers high selectivity.
The reaction efficacy is influenced by the electronic and steric properties of the coupling partners. The methoxy and benzyloxy substituents on the boronic acid affect both its stability and reactivity in these coupling processes.
Other Applications
Beyond Suzuki-Miyaura couplings, 4-Benzyloxy-3-methoxyphenylboronic acid has applications in:
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Medicinal Chemistry: The compound serves as a building block for the synthesis of pharmaceutical intermediates and bioactive compounds.
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Development of Enzyme Inhibitors: Boronic acids have been explored for their potential in developing inhibitors for enzymes such as β-lactamases, with the 4-Benzyloxy-3-methoxyphenylboronic acid offering unique structural features for such applications.
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Material Science: Used in the design of advanced materials with specific electrical and optical properties .
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Bioconjugation: Employed in techniques to attach biomolecules to surfaces or other molecules, facilitating the development of biosensors and targeted drug delivery systems .
Research Findings and Developments
Recent research has expanded the scope of applications for 4-Benzyloxy-3-methoxyphenylboronic acid and similar compounds.
Cross-Coupling Efficiency
Studies have shown that Pd-catalyzed Suzuki coupling reactions involving boronic acids similar to 4-Benzyloxy-3-methoxyphenylboronic acid can achieve excellent yields with catalyst loadings as low as 0.05 mol% . This high efficiency is particularly notable when using water as a solvent, which aligns with green chemistry principles.
Research has demonstrated that:
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Complete conversion of aryl bromides can be achieved within one hour using low catalyst concentrations in aqueous conditions .
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The coupling reaction can be extended to less reactive aryl chlorides, though with longer reaction times (typically 6 hours) and higher catalyst loadings .
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The choice of base and solvent significantly impacts reaction efficiency, with the KOH/water/TBAB system showing superior results compared to other combinations .
Structural Modifications and Effects
The methoxy and benzyloxy substituents on the phenylboronic acid scaffold impact both its stability and reactivity. The electron-donating nature of these groups affects the electronic distribution within the molecule, potentially enhancing its nucleophilicity in cross-coupling reactions. Additionally, these substituents can influence the compound's interaction with catalysts and reaction partners, affecting reaction selectivity and efficiency.
Hazard Statements and Precautions
The following hazard statements and precautionary measures are associated with 4-Benzyloxy-3-methoxyphenylboronic acid:
| Hazard Statements | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Supplier | Purity | Product Code | Notes |
|---|---|---|---|
| Avantor/VWR | ≥97% | 43228561 | Research grade |
| Sigma-Aldrich (via Fluorochem) | 95% | FLUH99C8755A | Ambient storage |
| Vulcan Chem | Research grade | VC2032470 | For research use only |
Pricing information, where available, indicates that the compound is a specialty chemical with relatively high cost (e.g., $174 for 1g from some suppliers) , reflecting its niche applications in research and development.
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